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Introduction
(1S,2S)-Cipralisant, also known as GT-2331, is a highly potent and selective small molecule

ligand targeting the histamine H3 receptor (H3R).[1][2] Initially developed by Gliatech, it has

been a subject of significant interest in neuroscience and pharmacology due to its unique

pharmacological profile and therapeutic potential, particularly in the context of cognitive and

neurological disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][3] The active

enantiomer has been identified as (1S,2S), a correction from earlier reports.[2][4][5]

This document provides an in-depth technical overview of (1S,2S)-Cipralisant, summarizing its

binding affinity, functional activity, and available pharmacokinetic data. It includes detailed

experimental protocols for key assays and visualizes the underlying biological pathways and

experimental workflows to support further research and development efforts.

Pharmacological Profile
(1S,2S)-Cipralisant exhibits a complex and intriguing pharmacological profile, behaving as an

agonist or partial agonist in certain in vitro functional assays while demonstrating antagonist

activity in vivo.[1][6] This functional selectivity, coupled with its high affinity and central nervous

system (CNS) penetration, underscores its potential as a modulator of histaminergic

neurotransmission.[1]
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Data Presentation
The following tables summarize the quantitative data available for (1S,2S)-Cipralisant.

Table 1: Receptor Binding Affinity

Target Species
Preparati
on

Radioliga
nd

Ki pKi
Citation(s
)

H3

Receptor
Rat

Not

Specified

Not

Specified
0.47 nM 9.9 [1][6]

H3

Receptor
Human

Recombina

nt

Not

Available

Not

Available

Not

Available

Table 2: In Vitro Functional Activity

Assay
Cell
Line/Syst
em

Species
Measured
Effect

Potency
(EC50)

Function
al Profile

Citation(s
)

[35S]GTPγ

S Binding

HEK cells

expressing

H3R

Rat

Increase in

basal

binding

5.6 nM Agonist [1]

Adenylyl

Cyclase
HEK cells

Not

Specified

Inhibition of

forskolin-

induced

cAMP

Not

Available

Full

Agonist
[1][6]

Neurotrans

mitter

Release

Rat brain

synaptoso

mes

Rat
Not

Specified

Not

Available

Partial

Agonist
[1][6]

Neurogenic

Contraction

Guinea-pig

jejunum
Guinea Pig

Antagonis

m of (R)-α-

methylhista

mine

pA2 = 8.5

± 0.03
Antagonist [7]
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Table 3: In Vivo Activity & Pharmacokinetics

Model/Paramet
er

Species
Route of
Administration

Effect/Value Citation(s)

Dipsogenia

Model
Rat p.o.

10 mg/kg

completely

blocks (R)-α-

methylhistamine-

induced drinking

[1][6]

Repeated

Acquisition

Avoidance

Spontaneously

Hypertensive Rat

(SHR)

s.c.

1 mg/kg

significantly

enhances

performance

[1][3]

Wakefulness Rat Not Specified
Promotes

wakefulness
[1][6]

CNS Penetration Rat Not Specified Good [1][6]

Oral

Bioavailability
Not Specified Oral Orally Active [1]

Half-life Not Specified Not Specified Not Available

Brain:Plasma

Ratio
Not Specified Not Specified Not Available

Table 4: Selectivity Profile

Receptor Ki / IC50

Histamine H1 Receptor Not Available

Histamine H2 Receptor Not Available

Histamine H4 Receptor Not Available

Other GPCRs Not Available
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Note: While (1S,2S)-Cipralisant is reported to be a selective H3 receptor ligand, specific

quantitative data for its affinity at other histamine receptor subtypes and a broader panel of

GPCRs are not readily available in the cited literature.

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation initiates a

cascade of intracellular events. As an antagonist in vivo, (1S,2S)-Cipralisant blocks these

agonist-induced pathways, leading to an increase in histamine release and the modulation of

other neurotransmitters. In contrast, its in vitro agonist activity stimulates these same pathways.

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Workflows
The characterization of (1S,2S)-Cipralisant involves a series of standard pharmacological

assays. The generalized workflows for these key experiments are depicted below.
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Prepare Membranes
(H3R-expressing cells/tissue)

Incubate Membranes with:
- Radioligand ([3H]-NAMH)

- (1S,2S)-Cipralisant (competitor)

Separate Bound/Free Ligand
(Rapid Filtration)

Quantify Bound Radioactivity
(Scintillation Counting)

Data Analysis
(Calculate Ki)
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cAMP Accumulation Assay [35S]GTPγS Binding Assay

Culture H3R-expressing cells

Incubate with Forskolin
+ varying conc. of Cipralisant

Lyse cells

Measure cAMP levels
(e.g., HTRF, AlphaScreen)

Analyze Data (IC50)

Prepare Membranes
from H3R-expressing cells

Incubate Membranes with:
- [35S]GTPγS, GDP

- varying conc. of Cipralisant

Separate Bound/Free
(Filtration)

Quantify Bound [35S]GTPγS
(Scintillation Counting)

Analyze Data (EC50)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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